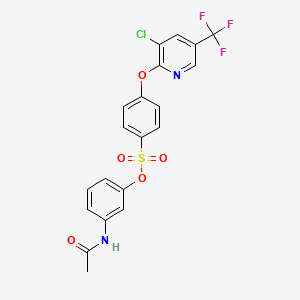

3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

Description

The compound 3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is characterized by a benzenesulfonate core linked to a pyridine ring substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups. The acetylated amino (-NHCOCH₃) group on the phenyl ring distinguishes it from related compounds.

Properties

IUPAC Name |

(3-acetamidophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O5S/c1-12(27)26-14-3-2-4-16(10-14)31-32(28,29)17-7-5-15(6-8-17)30-19-18(21)9-13(11-25-19)20(22,23)24/h2-11H,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACDZPODGSLEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125336 | |

| Record name | 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338414-10-1 | |

| Record name | 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338414-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, with the CAS number 338414-10-1, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes an acetylamino group, a chloro-trifluoromethyl pyridine moiety, and a benzenesulfonate group, which may contribute to its pharmacological properties.

- Molecular Formula : C20H14ClF3N2O5S

- Molecular Weight : 486.85 g/mol

- Boiling Point : Predicted at 605.4 ± 55.0 °C

- Density : Approximately 1.495 ± 0.06 g/cm³ .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may improve their bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of approximately 0.051 µM against pancreatic cancer cell lines such as BxPC-3 and Panc-1, indicating potent anticancer activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Compound | BxPC-3 | 0.051 |

| Similar Compound | Panc-1 | 0.066 |

| Similar Compound | WI38 (Normal) | 0.36 |

This data suggests that while the compound exhibits strong anticancer properties, it also affects normal cells, albeit at higher concentrations.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymatic activities related to cancer progression. Studies have shown that high concentrations can lead to significant inhibition of enzyme secretion associated with cancer cell metabolism .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives containing similar structural motifs as the target compound. These derivatives were tested for their antiproliferative effects in vitro against several cancer cell lines, showing promising results in terms of potency and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Haloxyfop Derivatives: These herbicides share the pyridinyloxy-phenoxy backbone but use propanoic acid esters instead of sulfonates. The ester group enhances lipid solubility, critical for herbicidal membrane penetration .

- Chlorfluazuron : Incorporates a benzamide group, enabling inhibition of chitin synthesis in insects. The target compound’s sulfonate may offer alternative binding modes in similar pathways .

- 4-Methoxyphenyl Sulfonate: Structural analog with methoxy (-OCH₃) instead of acetylamino (-NHCOCH₃). Methoxy’s electron-donating nature contrasts with the acetylated amino group’s polarity, affecting solubility and target affinity .

- Sulfonoyl Chloride: Reactive intermediate for synthesizing sulfonate esters. The target compound’s acetylated phenyl group likely improves stability compared to the chloride .

Herbicidal Activity (Haloxyfop Analog)

Haloxyfop-methyl inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. The target compound’s sulfonate group may reduce herbicidal efficacy due to lower lipophilicity but could enhance soil persistence or systemic mobility .

Insect Growth Regulation (Chlorfluazuron Analog)

Chlorfluazuron’s benzamide group binds to chitin synthase, preventing larval molting. The sulfonate in the target compound might interact with similar enzymes, though its bulkier structure could alter binding kinetics .

Physicochemical Properties

- Molecular Weight : The target compound (MW: 503.85 g/mol) is heavier than haloxyfop-methyl (MW: 375.73 g/mol), which may influence pharmacokinetics and environmental fate .

Environmental and Toxicological Considerations

- Haloxyfop Derivatives : Exhibit moderate toxicity (LD₅₀ > 2,000 mg/kg in rats) but persist in soil due to ester stability. The sulfonate group in the target compound may degrade faster, reducing environmental impact .

- Chlorfluazuron : Low mammalian toxicity (LD₅₀ > 5,000 mg/kg) but highly toxic to aquatic invertebrates. The target compound’s ecotoxicological profile remains uncharacterized .

Q & A

Basic Research Questions

Q. What are the critical considerations in designing synthesis protocols for this compound to ensure high purity and yield?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalysts, solvent systems) based on structural analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C, CAS 223127-47-7) to stabilize reactive intermediates. Use stepwise purification via column chromatography and recrystallization, validated by HPLC-MS for purity ≥95% . Monitor byproducts such as sulfonate esters or unreacted pyridinyl precursors using NMR (¹H/¹³C) and FTIR .

Q. What spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic substitution patterns and sulfonate linkage integrity. FTIR identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₀H₁₄ClF₃N₂O₅S, theoretical MW 502.76). For purity, use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times to synthesized standards .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves. Compare results to structurally related compounds like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3), noting hydrolytic susceptibility of sulfonate esters .

Advanced Research Questions

Q. What methodologies are recommended for evaluating its environmental persistence and transformation products in aquatic systems?

- Methodological Answer : Use OECD 308/309 guidelines to simulate aerobic/anaerobic aquatic degradation. Employ LC-QTOF-MS to identify transformation products (e.g., deacetylated or hydroxylated derivatives). Measure half-life (t₁/₂) in water-sediment systems and assess bioaccumulation potential via log Kow (octanol-water partition coefficient) predictions. Cross-reference with Project INCHEMBIOL’s framework for abiotic/biotic transformation pathways .

Q. How can researchers investigate its interaction with multiple biological targets while minimizing off-target effects?

- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to screen against target libraries (e.g., kinase or GPCR databases). Validate hits via SPR (surface plasmon resonance) for binding affinity (KD). For selectivity, perform counter-screens against related enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays. Cross-reference with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide’s receptor profiling strategies .

Q. How should conflicting data regarding its metabolic stability be reconciled in pharmacological studies?

- Methodological Answer : Replicate studies using standardized hepatocyte or microsomal assays (e.g., human vs. rodent). Quantify metabolite ratios (e.g., glucuronidated vs. oxidized species) via UPLC-MS/MS. Apply multivariate analysis to identify variables (e.g., enzyme batch, incubation time) causing discrepancies. Cross-validate with isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic pathways conclusively .

Q. What advanced experimental designs are suitable for studying its dose-response in complex biological systems?

- Methodological Answer : Implement split-plot designs (as in agricultural studies ) with hierarchical variables: primary plots for dose gradients (0.1–100 μM), subplots for exposure durations (24–72 h), and sub-subplots for endpoint replicates (n ≥ 4). Use mixed-effects models to account for inter-experimental variability. For neurotoxicity or endocrine disruption, apply high-content screening (HCS) with live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.